3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline
Description
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline (CAS 1076199-15-9) is a tertiary aniline derivative with a methoxy group at the 3-position and two 3-phenylpropenyl substituents on the nitrogen. Its molecular formula is C₂₅H₂₅NO (MW: 355.47 g/mol), and it exists as a viscous orange oil soluble in chloroform and dichloromethane . This compound is primarily utilized in organic synthesis, particularly as a precursor for fluorescent dyes like rhodamines, where its extended conjugation system enhances photophysical properties .
Properties
Molecular Formula |
C25H25NO |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C25H25NO/c1-27-25-18-8-17-24(21-25)26(19-9-15-22-11-4-2-5-12-22)20-10-16-23-13-6-3-7-14-23/h2-18,21H,19-20H2,1H3 |
InChI Key |
LTTPOOFFLYDCED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline typically involves the reaction of 3-methoxyaniline with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone, and the mixture is heated to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The phenylprop-2-enyl groups can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the phenylprop-2-enyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-phenylpropenyl groups in the target compound enhance conjugation compared to aliphatic chains (e.g., methylbutenyl), improving fluorescence in dyes . Phenacyl derivatives, however, are optimized for heterocyclic synthesis due to their reactive ketone groups .
- Synthesis Efficiency : Alkylation reactions for the target compound and its methylbutenyl analog achieve similar yields (~69%), whereas ultrasound-mediated methods for phenacyl derivatives improve efficiency (65–78%) under solvent-free conditions .
Physical and Electronic Properties
Key Observations :
- Physical State : The target compound’s oily consistency contrasts with crystalline hydroxy-substituted analogs, reflecting differences in molecular packing due to bulky phenylpropenyl groups .
- Electronic Effects : Methoxy and phenylpropenyl groups in the target compound donate electrons, stabilizing excited states in dyes. In contrast, chloroethyl substituents increase N-atom electron density, enhancing coordination in metal complexes .
Key Observations :
- Dye Applications : The target compound’s phenylpropenyl groups enable efficient julolidine formation (65% yield) for rhodamines, whereas methylbutenyl analogs follow similar pathways .
- Energy Materials : Methoxyphenyl-substituted HTMs (e.g., CZTPA-2) achieve higher power conversion efficiencies (11%) in solar cells compared to alkylthio derivatives, emphasizing substituent-driven performance .
Biological Activity
3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline is C₂₃H₂₅N and it features a methoxy group attached to an aniline structure, with two phenylprop-2-enyl substituents. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research has indicated that 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest the compound has potential antimicrobial properties against various pathogens.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating possible applications in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
The mechanism of action for 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline likely involves:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function. This can lead to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that affect cell growth and survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline, the compound was tested against several cancer cell lines:
- MCF7 (Breast Cancer) : Showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- A549 (Lung Cancer) : Demonstrated similar cytotoxic effects, suggesting broad-spectrum anticancer activity.
Discussion
The diverse biological activities of 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline highlight its potential as a lead compound in drug development. Its ability to inhibit specific enzymes and modulate receptor activity positions it as a candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
